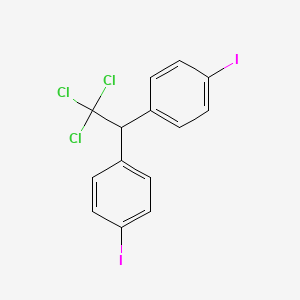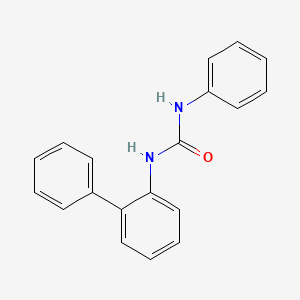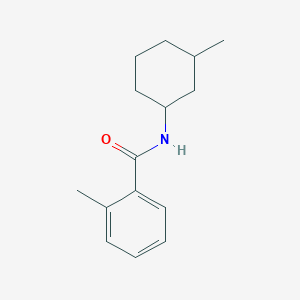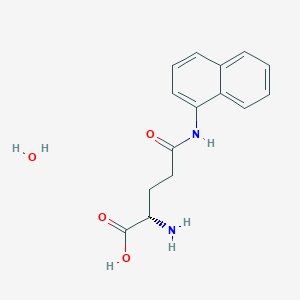
Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene is a complex organic compound with the molecular formula C14H9Cl3I2. It is characterized by the presence of iodine and chlorine atoms, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene typically involves the reaction of 4-iodophenylacetic acid with trichloroacetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity. The process may also involve additional steps such as crystallization and recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with specific molecular targets. The presence of iodine and chlorine atoms allows it to form strong bonds with various substrates. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-iodo-4-(trifluoromethyl)benzene
- 4-iodo-N-(2,2,2-trichloro-1-(4-iodophenyl)ethyl)benzamide
- 2-iodo-N-(2,2,2-trichloro-1-(4-iodophenylamino)ethyl)benzamide
Uniqueness
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene is unique due to its specific arrangement of iodine and chlorine atoms, which imparts distinct chemical properties. Its reactivity and potential for forming various derivatives make it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
3972-13-2 |
|---|---|
Molekularformel |
C14H9Cl3I2 |
Molekulargewicht |
537.4 g/mol |
IUPAC-Name |
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3I2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
InChI-Schlüssel |
CLPVQCQBVPUQMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)C(Cl)(Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide](/img/structure/B11993967.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)


![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)


![1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B11994043.png)
![5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994044.png)
